Civetone
Description
Structure
3D Structure
Properties
IUPAC Name |
(9Z)-cycloheptadec-9-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O/c18-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-17/h1-2H,3-16H2/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKVZSBSZTMPBQR-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC=CCCCCCCCC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC/C=C\CCCCCCCC(=O)CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883434 | |
| Record name | 9-Cycloheptadecen-1-one, (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White or colourless crystalline mass; Musky aroma | |
| Record name | Cycloheptadeca-9-en-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1400/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |
| Record name | Cycloheptadeca-9-en-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1400/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
542-46-1, 74244-64-7 | |
| Record name | Civetone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Cycloheptadecen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74244-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Civetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Civetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074244647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC-90305 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 9-Cycloheptadecen-1-one, (9Z)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9-Cycloheptadecen-1-one | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 9-Cycloheptadecen-1-one, (9Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-9-cycloheptadecen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CIVETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P0K30CV1UE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Scientific Research Applications
Chemical Research
Civetone serves as a model compound in the study of macrocyclic ketones and their synthesis. Its unique structure allows researchers to explore various chemical reactions, including:
- Oxidation : this compound can undergo oxidation to form various derivatives using agents like potassium permanganate.
- Reduction : It can be reduced to produce alcohols and other derivatives using reducing agents such as lithium aluminum hydride.
- Substitution Reactions : this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Biological Studies
This compound is studied for its role as a pheromone and its effects on animal behavior. It interacts with olfactory receptors in mammals, triggering sensory signals that contribute to odor perception. Key findings include:
- Olfactory Receptor Interaction : this compound binds to specific olfactory receptors (e.g., OR5AN1), influencing gene expression related to metabolism and detoxification.
- Cell Signaling : Its binding initiates intracellular signaling pathways that affect cellular responses.
Medical Applications
Research into this compound's therapeutic properties has revealed potential uses in traditional medicine for treating respiratory ailments and rheumatic pain. Its interaction with cytochrome P450 enzymes suggests a role in drug metabolism, enhancing the understanding of its pharmacological potential.
Industrial Use
This compound is widely utilized in the perfume industry as a fragrance ingredient and fixative. It contributes to the complexity of scent profiles in various products. The International Fragrance Association (IFRA) reports that this compound is used in limited quantities (0.01–0.1 tonnes per year) within the Asia-Pacific region for fragrance formulations .
Case Study 1: Quantitative Analysis of this compound in Secretion
A study conducted on the secretion from Viverricula indica demonstrated that this compound is predominantly found in female secretions compared to males. The analysis utilized Gas Chromatography-Mass Spectrometry (GC-MS) to quantify concentrations:
| Sample Type | This compound Concentration (mg) | Normuscone Concentration (mg) |
|---|---|---|
| Male | 0.788 ± 0.138 | 52.121 ± 5.931 |
| Female | 23.614 ± 1.469 | 19.218 ± 1.584 |
This study highlights the biological significance of this compound in animal communication and reproductive behavior .
Case Study 2: Isolation and Characterization
A research project focused on isolating this compound from civet musk involved several extraction techniques, including vacuum liquid chromatography (VLC) and thin-layer chromatography (TLC). The study successfully isolated this compound with a yield of approximately 426 mg from a sample of civet musk . The characterization was performed using Nuclear Magnetic Resonance (NMR) spectroscopy, confirming the compound's structure.
Mechanism of Action
Civetone is closely related to other macrocyclic ketones such as muscone and muscopyridine:
Muscone: The principal odoriferous compound found in musk, with a similar musky scent.
Muscopyridine: Another macrocyclic ketone with similar olfactory properties.
Uniqueness:
Comparison with Similar Compounds
Key Properties of Civetone
| Property | Value |
|---|---|
| Molecular Weight | 250.42 g/mol |
| Boiling Point | 342°C |
| Odor Threshold | 0.1–0.5 ppb in air |
| Spectral Data (IR) | C=O stretch at ~1700 cm⁻¹ |
| Solubility | Insoluble in water; soluble in ethanol, oils |
Data derived from The Merck Index and spectral databases .
Comparison with Structurally Similar Macrocyclic Ketones
Muscone (CAS: 541-91-3)
Structural Similarities and Differences
- Formula : $ \text{C}{16}\text{H}{30}\text{O} $ (16-membered ring).
- Source: Isolated from musk deer (Moschus spp.); synthetically produced via Grignard reactions or cyclododecanone intermediates .
- Spectral Data :
Functional Comparison
Exaltone (Cyclopentadecanone, CAS: 502-72-7)
Structural Similarities and Differences
Functional Comparison
- Odor Profile : Cleaner musk, lacks animalic undertones.
- Cost-Efficiency : Widely used in mass-market fragrances due to scalable synthesis.
- Fixative Strength : Inferior to this compound due to lower molecular weight and faster evaporation .
Comparison with Functionally Similar Compounds
Galaxolide (CAS: 1222-05-5)
Functional Similarities
Key Differences
Ethylene Brassylate (CAS: 105-95-3)
Functional Similarities
Key Differences
- Odor Profile : Soapy-musky, less complex than this compound.
- Spectral Data :
Data Tables for Direct Comparison
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Ring Size | Boiling Point (°C) | Odor Threshold (ppb) |
|---|---|---|---|---|
| This compound | $ \text{C}{17}\text{H}{30}\text{O} $ | 17 | 342 | 0.1–0.5 |
| Muscone | $ \text{C}{16}\text{H}{30}\text{O} $ | 16 | 328 | 0.2–0.7 |
| Exaltone | $ \text{C}{15}\text{H}{28}\text{O} $ | 15 | 310 | 0.5–1.0 |
Table 2: Spectral Data Comparison
| Compound | $ ^{13}\text{C NMR} $ (Ketone, ppm) | IR C=O Stretch (cm⁻¹) | MS Molecular Ion (m/z) |
|---|---|---|---|
| This compound | 208–212 | ~1700 | 250 |
| Muscone | 210–215 | ~1680 | 238 |
| Exaltone | 205–209 | ~1695 | 224 |
Data synthesized from The Merck Index , spectral databases , and synthesis studies .
Biological Activity
Civetone, a macrocyclic ketone primarily derived from civet oil, is notable for its distinct musky odor and biological activity. This article delves into its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in various biological contexts.
Chemical Structure and Properties
This compound (chemical formula: C17H32O) is classified as a macrocyclic ketone. Its structure allows it to interact with various biological molecules, influencing both olfactory signaling and metabolic processes. The compound's molecular weight is approximately 256.45 g/mol, and it is characterized by a strong musky scent that has made it valuable in perfumery.
This compound primarily interacts with olfactory receptors, specifically OR5AN1 and OR1A1, which are part of the human musk receptor family. These interactions trigger sensory signals processed by the brain, contributing to the compound's effectiveness as a scent component. The following table summarizes the key aspects of this compound's mechanism of action:
| Aspect | Description |
|---|---|
| Target Receptors | OR5AN1, OR1A1 |
| Biochemical Pathways | Stimulates secretion of 17β-estradiol; interacts with cytochrome P450 enzymes |
| Cellular Effects | Modulates gene expression related to metabolism and detoxification |
| Environmental Influence | Stability affected by environmental factors; used in wildlife attractants |
Biochemical Interactions
This compound has been shown to participate in various biochemical reactions due to its functional groups. It interacts with cytochrome P450 enzymes, which are crucial for metabolizing endogenous and exogenous compounds. This interaction often results in the hydroxylation of this compound, facilitating its metabolism and excretion. The modulation of gene expression related to detoxification processes can significantly impact cellular metabolism.
This compound as a Pheromone Candidate
A study published in Zoo Biology explored this compound's role as a potential pheromone in giant pandas. The research involved simultaneous choice bioassays that assessed physiological changes in response to this compound and decanoic acid:
- Methodology : Male urine samples were collected before, during, and after exposure to stimuli.
- Findings : this compound elicited a behavioral preference over control stimuli (response ratio > 0.5). Additionally, androgen levels increased significantly in one male after exposure to this compound.
- : These results suggest that this compound may motivate sexual responses in male giant pandas, highlighting its biological significance beyond olfactory signaling .
Interaction with Olfactory Receptors
Research has indicated that this compound's binding affinity for olfactory receptors can evoke emotional responses or memories when encountered in perfumes or scented products. This property underscores its utility not only in fragrance but also in potential therapeutic applications related to mood modulation and memory recall.
Pharmacokinetics
This compound is known for its pharmacokinetic properties as a synthetic musk used extensively as a perfume fixative. Its absorption, distribution, metabolism, and excretion (ADME) characteristics are influenced by its interactions with various enzymes and proteins within the body:
- Absorption : Rapidly absorbed through the skin and mucous membranes.
- Distribution : Widely distributed due to lipophilicity.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Excreted via urine after metabolic conversion.
Chemical Reactions Analysis
Cyclic Diacetylene Reduction (Patent US3235601A)
This method produces stereochemically pure civetone homologs through:
-
Partial reduction of cyclic diacetylenes (C₁₄-C₂₀) using:
-
Mercury-catalyzed hydration of intermediate enynes:
Key Reaction Parameters:
| Parameter | Sodium/Ammonia | Lindlar's Catalyst |
|---|---|---|
| Temperature | -78°C | 20-80°C |
| Reaction Time | 4-6 hr | 2-4 hr |
| Isomeric Purity | >95% trans | >90% cis |
| Typical Yield | 68-72% | 75-80% |
Oleic Acid Metathesis Approach
Seven-step synthesis achieving 90% (Z)-selectivity:
-
Olefin self-metathesis (Grubbs 2nd gen catalyst)
-
Bromination/dehydrobromination
-
Semi-hydrogenation (Lindlar's catalyst)
-
Dieckmann cyclization (Ti(OiPr)₄, 110°C)
Critical Stage Outcomes:
Oxidation Reactions
Reduction Pathways
-
Catalytic Hydrogenation:
-
Full saturation: this compound → Cyclopentadecane (95% yield, Pd/C 5%, 50 psi H₂)
-
-
Selective Reduction:
-
NaBH₄/EtOH: 67% alcohol formation
-
Substitution Reactions
-
Enolate Alkylation:
Z-Selective Metathesis
Ru-based catalysts enable stereoretentive macrocyclization:
text[Ru]=CHPh → [Ru]=C(cycloalkene)
-
Ru3 Catalyst Performance:
-
TON: 1,450
-
TOF: 242 hr⁻¹
-
Selectivity: 96:4 Z:E at 150°C
-
Dieckmann Cyclization Kinetics
First-order dependence on ester concentration:
textk = 2.7 × 10⁻⁴ s⁻¹ (Ti(OiPr)₄, 110°C) ΔH‡ = 24.3 kcal/mol ΔS‡ = -12.1 cal/mol·K
Comparative Reaction Analysis
| Reaction Type | Optimal Catalyst | Yield (%) | E:Z Ratio | T (°C) |
|---|---|---|---|---|
| Diacetylene Reduction | Na/NH₃ | 72 | 2:98 | -78 |
| Olefin Metathesis | Grubbs-II | 84 | 10:90 | 40 |
| Dieckmann Cyclization | Ti(OiPr)₄ | 73 | - | 110 |
| Z-Selective RCM | Ru3 | 76 | 4:96 | 150 |
Recent studies demonstrate that ruthenium-catalyzed ring-closing metathesis (RCM) outperforms classical methods in both yield (84% vs 68-73%) and stereoselectivity (96% Z vs 90%) . The development of mercury-free hydration protocols and improved Z-selective catalysts represents significant advances in this compound chemistry.
Preparation Methods
Partial Reduction of Macrocyclic Diketones
Early synthetic routes relied on the partial reduction of symmetrical macrocyclic diketones. For example, 1,9-cyclohexadecanedione undergoes selective hydrogenation using prereduced Adams catalyst (platinum oxide) in acetic acid, yielding 9-hydroxycyclohexadecanone (Equation 1):
\text{1,9-Cyclohexadecanedione} \xrightarrow[\text{H}_2]{\text{Pt catalyst}} \text{9-Hydroxycyclohexadecanone} \quad \text{(Yield: ~14%)} \quad
Subsequent dehydration with potassium hydrogen sulfate at 250°C produces 8-cyclohexadecen-1-one (this compound homolog) via β-elimination. While this method established foundational principles, its limitations include low yields (<20%) and challenges in controlling stereoselectivity.
Dieckmann Condensation
Intramolecular Dieckmann condensation of α,ω-diesters emerged as an alternative. For instance, heating ethyl 9-carbethoxycyclohexadecanoate with potassium hydride in tetrahydrofuran (THF) at reflux induces cyclization (Equation 2):
\text{Diethyl 9,9-dicarbethoxycyclohexadecanoate} \xrightarrow[\text{KH}]{\text{THF, reflux}} \text{this compound} \quad \text{(Yield: 54%)} \quad
This method improved yields but required stoichiometric bases and suffered from competing hydrolysis side reactions.
Modern Catalytic Strategies
Olefin Metathesis
The advent of ruthenium-based Grubbs catalysts revolutionized this compound synthesis. Oleic acid serves as a sustainable precursor in a five-step sequence (Figure 1):
-
Self-metathesis : Oleic acid dimerizes via solvent-free homometathesis using Grubbs II catalyst, forming a C18 diene.
-
Bromination/Dehydrobromination : Dibromination with Br₂ followed by base-induced elimination yields a diacetylene.
-
Semi-Hydrogenation : Lindlar catalyst selectively hydrogenates the alkyne to (Z)-olefin with 90:10 Z/E selectivity.
-
Dieckmann Macrocyclization : Intramolecular cyclization of the diester with potassium hydride produces the β-ketoester intermediate.
-
Decarboxylation : Acidic hydrolysis and decarboxylation yield (Z)-civetone (Overall yield: 32%).
Table 1: Key Reaction Parameters in Metathesis-Based Synthesis
| Step | Catalyst/Reagent | Temperature | Yield (%) | Selectivity (Z:E) |
|---|---|---|---|---|
| Self-metathesis | Grubbs II | 40°C | 85 | - |
| Semi-hydrogenation | Lindlar/Pb(OAc)₂ | RT | 99 | 90:10 |
| Dieckmann cyclization | KH | Reflux | 54 | - |
| Decarboxylation | H₂SO₄ | 0°C | 92 | - |
Titanium-Mediated Cyclization
Titanium(IV) alkoxides (e.g., Ti(OiPr)₄) enable direct cyclization of (Z)-olefinic dicarboxylic acids. This one-pot method achieves 45–50% yields but requires excess Lewis acid (3 equiv) and anhydrous conditions.
Comparative Analysis of Synthetic Routes
Yield and Scalability
-
Classical methods (e.g., diketone reduction) remain limited by poor yields (<20%) and multi-step purifications.
-
Metathesis routes balance scalability and efficiency, achieving ~32% overall yield from oleic acid—a renewable feedstock.
-
Titanium-mediated cyclization offers brevity but faces cost and environmental hurdles due to high catalyst loadings.
Q & A
Q. Methodological
- Database selection : Prioritize PubMed, Web of Science, and Embase for biomedical studies; avoid over-reliance on Google Scholar due to recall limitations .
- Search terms : Combine “this compound” with “odorant receptors,” “pheromones,” and “anti-inflammatory” (Boolean operators).
- Gaps identified : Limited data on this compound’s pharmacokinetics and cytotoxicity in human cell lines .
How can a PICOT framework structure research questions on this compound’s therapeutic potential?
Methodological
Example PICOT question:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
